3-(4-Methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
3-(4-Methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic quinolin-4-one derivative characterized by a 1,4-dihydroquinolin-4-one core substituted with a 4-methoxybenzoyl group at position 3 and a 2-methoxybenzyl group at position 1. Its synthesis typically involves multi-step organic reactions, including condensation and alkylation, as observed in related compounds .
Properties
IUPAC Name |
3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c1-29-19-13-11-17(12-14-19)24(27)21-16-26(15-18-7-3-6-10-23(18)30-2)22-9-5-4-8-20(22)25(21)28/h3-14,16H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBVVBFIRRORPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 306.35 g/mol
- CAS Number : 6552-71-2
The compound features a quinoline core substituted with methoxy and benzoyl groups, which are pivotal for its biological activity.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antioxidant Activity : The methoxy groups in the structure enhance the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Antitumor Effects : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
- Anti-inflammatory Properties : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
Biological Activity Data
| Activity Type | Description | Reference |
|---|---|---|
| Antioxidant | Scavenging of free radicals | |
| Antitumor | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Case Studies
Several studies have investigated the biological activity of this compound:
- Study 1 : A study published in Journal of Medicinal Chemistry evaluated the compound's effects on breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with evidence of apoptosis through caspase activation.
- Study 2 : Research conducted at a university laboratory explored the anti-inflammatory effects in an animal model of arthritis. The results showed a marked decrease in swelling and pain behavior in treated animals compared to controls.
- Study 3 : Another investigation focused on the antioxidant properties, where the compound was found to significantly reduce lipid peroxidation levels in vitro, indicating its potential use as a dietary supplement or therapeutic agent against oxidative stress-related diseases.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
Crystallographic and Analytical Data
- While crystallographic software (e.g., SHELX , ORTEP ) is critical for structural validation, none of the provided evidence includes resolved crystal structures for the target compound. However, analogs like 93 and 94 were characterized via IR, $ ^1H $ NMR, and LC-MS , consistent with standard protocols for quinolin-4-one derivatives.
Pharmacological Implications
- Methoxy vs. Halogen Substituents: The dual methoxy groups in the target compound may confer antioxidant or anti-inflammatory activity, as seen in related polyphenolic compounds. In contrast, the fluorinated analog () might exhibit stronger enzyme inhibition due to fluorine’s electron-withdrawing effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
